molecular formula C12H25NO2 B13818638 1-Hexamethyleneimineacetaldehyde diethyl acetal

1-Hexamethyleneimineacetaldehyde diethyl acetal

Cat. No.: B13818638
M. Wt: 215.33 g/mol
InChI Key: SSNAGUIFWGBRSH-UHFFFAOYSA-N
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Description

1-Hexamethyleneimineacetaldehyde diethyl acetal is a chemical compound with the molecular formula C12H23NO2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

The synthesis of 1-Hexamethyleneimineacetaldehyde diethyl acetal typically involves the reaction of hexamethyleneimine with acetaldehyde in the presence of diethyl acetal. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.

Chemical Reactions Analysis

1-Hexamethyleneimineacetaldehyde diethyl acetal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde and alcohol.

Scientific Research Applications

1-Hexamethyleneimineacetaldehyde diethyl acetal has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Hexamethyleneimineacetaldehyde diethyl acetal involves its reactivity with various molecular targets. The acetal group can undergo hydrolysis to release the corresponding aldehyde, which can then participate in further chemical reactions. The imine group can interact with nucleophiles, leading to the formation of new bonds and structures. These interactions are crucial for its applications in synthesis and research.

Comparison with Similar Compounds

1-Hexamethyleneimineacetaldehyde diethyl acetal can be compared with other similar compounds, such as:

    Hexamethyleneimine: A simpler structure without the acetal group, used in different synthetic applications.

    Acetaldehyde diethyl acetal: Lacks the imine group, primarily used as a protecting group in organic synthesis.

    N-Hexylamine: Similar in structure but with different reactivity and applications.

The uniqueness of this compound lies in its combined functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)azepane

InChI

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)11-13-9-7-5-6-8-10-13/h12H,3-11H2,1-2H3

InChI Key

SSNAGUIFWGBRSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1CCCCCC1)OCC

Origin of Product

United States

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